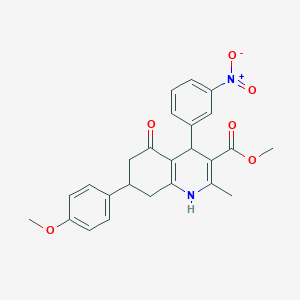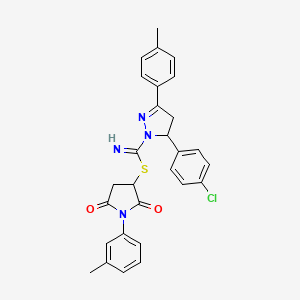
2-ethyl-6-methyl-3-pyridinyl 2-adamantanecarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-6-methyl-3-pyridinyl 2-adamantanecarboxylate hydrochloride, also known as memantine, is a medication that is used to treat Alzheimer's disease. It works by blocking the action of a chemical called glutamate in the brain, which is believed to contribute to the symptoms of Alzheimer's disease. Memantine is a relatively new drug, having been approved by the FDA in 2003. Since then, it has been the subject of much scientific research.
Mecanismo De Acción
Memantine works by blocking the action of a chemical called glutamate in the brain. Glutamate is a neurotransmitter that is involved in many processes in the brain, including memory and learning. In Alzheimer's disease, there is believed to be an excess of glutamate in the brain, which can contribute to the symptoms of the disease. By blocking the action of glutamate, 2-ethyl-6-methyl-3-pyridinyl 2-adamantanecarboxylate hydrochloride can help to reduce the symptoms of Alzheimer's disease.
Biochemical and Physiological Effects
Memantine has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to reduce the levels of certain inflammatory markers in the brain, which may contribute to its neuroprotective effects. Memantine has also been shown to increase the levels of certain neurotransmitters in the brain, including acetylcholine and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-ethyl-6-methyl-3-pyridinyl 2-adamantanecarboxylate hydrochloride in lab experiments is that it is a well-studied drug with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation is that this compound is a relatively expensive drug, which may limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for research on 2-ethyl-6-methyl-3-pyridinyl 2-adamantanecarboxylate hydrochloride. One area of interest is its potential as a treatment for other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another area of interest is its potential to improve memory and cognitive function in healthy individuals. Additionally, there is ongoing research into the optimal dosage and administration of this compound for Alzheimer's disease, as well as its potential to be used in combination with other drugs.
Métodos De Síntesis
Memantine is synthesized by reacting 1-amino-3,5-dimethyladamantane with 2-bromopyridine, followed by reaction with ethyl chloroformate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 2-ethyl-6-methyl-3-pyridinyl 2-adamantanecarboxylate hydrochloride.
Aplicaciones Científicas De Investigación
Memantine has been the subject of much scientific research since its approval in 2003. Studies have shown that it can improve cognitive function in patients with Alzheimer's disease, and may also have potential as a treatment for other neurological disorders, such as Parkinson's disease and multiple sclerosis. Memantine has also been studied for its potential to improve memory and cognitive function in healthy individuals.
Propiedades
IUPAC Name |
(2-ethyl-6-methylpyridin-3-yl) adamantane-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c1-3-16-17(5-4-11(2)20-16)22-19(21)18-14-7-12-6-13(9-14)10-15(18)8-12;/h4-5,12-15,18H,3,6-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMFXOATFCCZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)C)OC(=O)C2C3CC4CC(C3)CC2C4.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4929124.png)
![10-acetyl-11-[5-(4-bromophenyl)-2-furyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4929125.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4929127.png)

![2-[2-(2,3-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4929148.png)


![1-{1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl}-4-piperidinecarboxamide](/img/structure/B4929158.png)

![5-[(5-chloro-2-thienyl)methylene]-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929175.png)
![2-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4929178.png)
![1-[2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4929188.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloride](/img/structure/B4929195.png)